Glybuzole
Overview
Description
Glybuzole is a hypoglycaemic medicine primarily used to treat diabetes mellitus type 2. It is an oral antidiabetic drug that helps lower blood glucose levels by stimulating insulin production. This compound is also known by other names such as desathis compound and gludiase. Its systematic name is N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide .
Mechanism of Action
Target of Action
Glybuzole is a sulfonylurea derivative that primarily targets the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin .
Mode of Action
This compound interacts with its targets by binding to sulfonylurea-specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, leading to the cessation of potassium ion flow into the β-pancreatic cell . As a result, the cell membrane becomes depolarized, causing calcium ions to flow into the cell . This influx of calcium ions triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin . The increased secretion of insulin subsequently leads to a decrease in blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of blood glucose levels. By stimulating the production and release of insulin from β-pancreatic cells, this compound influences the insulin signaling pathway . This pathway plays a key role in glucose homeostasis, and its modulation by this compound helps in the management of blood glucose levels, particularly in individuals with type 2 diabetes .
Pharmacokinetics
As an oral antidiabetic drug, it is likely to be readily absorbed from the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation for a comprehensive understanding.
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of blood glucose levels . By stimulating the production and release of insulin from β-pancreatic cells, this compound helps lower blood glucose levels, making it an effective treatment for type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the patient’s eating habits can impact the effectiveness of this compound, as hypoglycemia can be induced by excesses in insulin production due to high doses or certain eating habits .
Biochemical Analysis
Biochemical Properties
Glybuzole interacts with specific receptors on β-pancreatic cells . These receptors are specific for sulfonylurea binding, a class of drugs to which this compound belongs . The interaction between this compound and these receptors plays a crucial role in its biochemical function .
Cellular Effects
This compound has an anti-hyperglycaemic activity . When this compound binds to its receptor, the ATP-dependent channels for K+ ions are blocked . This action stops the flow of K+ ions into the β-pancreatic cell, causing the cell membrane to become depolarized . As a result, calcium ions flow into the cell, leading to the contraction of actomyosin filaments responsible for the exocytosis of insulin . The increased secretion of insulin can then lead to a decrease in the blood glucose level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for K+ ions, leading to the depolarization of the cell membrane . The subsequent influx of calcium ions into the cell triggers the contraction of actomyosin filaments, which in turn stimulates the exocytosis of insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glybuzole involves the formation of a thiadiazole ring and its subsequent attachment to a benzenesulfonamide group. The general pathway includes the reaction of p-anisylsulfonyl chloride, thiosemicarbazide, and isovaleric acid. Thiosemicarbazide undergoes acylation to form a monothiodiacylhydrazine, which then cyclizes under the influence of an acid catalyst to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Glybuzole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Glybuzole has several scientific research applications:
Chemistry: Used as a model compound in studies of sulfonylurea derivatives.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Primarily used in the treatment of diabetes mellitus type 2. Research is ongoing to explore its potential in other metabolic disorders.
Industry: Utilized in the development of new antidiabetic drugs and formulations
Comparison with Similar Compounds
Similar Compounds
- Glimepiride
- Glipizide
- Glibenclamide
- Gliclazide
- Gliquidone
Uniqueness
Glybuzole is unique among sulfonylureas due to its specific molecular structure, which includes a tert-butyl group attached to the thiadiazole ring. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWQEPCLNXHPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023103 | |
Record name | Glybuzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-02-0 | |
Record name | Glybuzole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1492-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glybuzole [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glybuzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glybuzole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYBUZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJ2B68M2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the different physical forms of Glybuzole and their properties?
A1: this compound exists in several polymorphic forms, with Form I, Form II, and an amorphous form being identified. [] These forms exhibit different physicochemical properties. For instance, Forms I and II demonstrate stability at 0% and 75% relative humidity, respectively, under specific conditions (40°C for 2 months). [] In contrast, the amorphous form is less stable under the same conditions. [] Interestingly, all three forms display similar solubility in various media, including JP XII, and fluids with pH 1.2 and 6.8. []
Q2: How does the crystallization rate of amorphous this compound vary with humidity?
A2: The crystallization rate of amorphous this compound is significantly influenced by humidity. Research using X-ray diffraction analysis and the Jander equation revealed that the crystallization rate at 0% relative humidity is considerably slower (364 times) compared to the rate at 75% relative humidity at 40°C. [] This highlights the importance of controlling humidity during storage and handling of the amorphous form.
Q3: Has there been any research on improving the dissolution of this compound?
A3: While the provided abstracts do not offer specific details on the methods employed, one study mentions successful enhancement of this compound's dissolution properties. [] This improvement was achieved through co-grinding and co-melting techniques using surfactants. [] Further research in this area could lead to formulations with improved bioavailability.
Q4: Are there any documented safety concerns associated with this compound use?
A5: Although limited information is available in the provided abstracts, one study raises concerns about potential liver issues associated with this compound use, particularly when self-administered by dentists in combination with clindamycin for treating diabetes. [] This highlights the need for caution and further investigation into the potential long-term effects of this compound on liver function.
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